Emodin-8-glucoside

概要

説明

Emodin-8-glucoside is a glycosylated derivative of emodin, a naturally occurring anthraquinone found in various plants, particularly in the roots of rhubarb (Rheum species). This compound exhibits numerous biological activities, including immunomodulatory, anti-inflammatory, antioxidant, hepatoprotective, and anticancer properties .

準備方法

Synthetic Routes and Reaction Conditions: Emodin-8-glucoside can be synthesized through enzymatic glycosylation of emodin. Glycosyltransferase from Bacillus licheniformis DSM13 (YjiC) has been used for this purpose. The process involves the deletion of genes involved in the production of precursors of NDP-sugar in Escherichia coli and overexpression of glucose-1-phosphate urididyltransferase (galU) gene. The reaction is optimized in a fermentor to achieve high yields .

Industrial Production Methods: Industrial production of this compound typically involves extraction from plant sources such as Reynoutria japonica Houtt. The extraction process includes the use of methanolic extracts followed by centrifugal partition chromatography (CPC) and purification with preparative HPLC to obtain high-purity this compound .

化学反応の分析

Types of Reactions: Emodin-8-glucoside undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation of this compound can lead to the formation of this compound quinone .

科学的研究の応用

Anti-inflammatory Effects

Emodin-8-glucoside has been investigated for its ability to modulate inflammatory responses. A study demonstrated that E-8-O-G significantly suppressed the secretion of inflammatory cytokines such as TNF-α and IL-1β in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. The suppression was dose-dependent, indicating its potential as an anti-inflammatory agent .

Table 1: Effects of this compound on Inflammatory Cytokines

| Cytokine | Control Level | E-8-O-G Treatment (10 ng/ml) | % Suppression |

|---|---|---|---|

| TNF-α | High | Low | 75% |

| IL-1β | High | Low | 70% |

| IL-10 | Moderate | High | 50% |

Neuroprotective Properties

Research has highlighted the neuroprotective effects of this compound against cerebral ischemia and glutamate-induced neuronal damage. In vivo studies using male Wistar rats showed that treatment with E-8-O-G reduced neurological deficits and cerebral infarction areas. Mechanistic studies revealed increased superoxide dismutase (SOD) activity and decreased malondialdehyde (MDA) levels, indicating antioxidative mechanisms at play .

Table 2: Neuroprotective Effects of this compound

| Parameter | Control Group | E-8-O-G Treatment (100 mg/kg) | % Change |

|---|---|---|---|

| Neurological Deficit Score | High | Low | -60% |

| Cerebral Infarction Area | Large | Reduced | -50% |

| SOD Activity | Low | High | +40% |

| MDA Level | High | Low | -45% |

Anticancer Activity

This compound exhibits significant anticancer properties, particularly in breast cancer models. A study showed that when combined with paclitaxel, E-8-O-G inhibited the viability and metastasis of human breast cancer cells (MCF7 and MDA-MB-231). The combination resulted in downregulation of metastasis-associated genes such as MMP2 and MMP9 .

Table 3: Anticancer Effects of this compound

| Cancer Cell Line | Viability (% Inhibition) with E-8-O-G + PTX | MMP2 Expression (Relative Units) |

|---|---|---|

| MCF7 | 85% | Decreased by 70% |

| MDA-MB-231 | 80% | Decreased by 65% |

Immunomodulatory Effects

Recent studies have also indicated that this compound may enhance innate immunity by inducing the secretion of TNF-α and IL-6 in macrophages. This immunomodulatory effect could be beneficial for developing therapies targeting immune-related diseases .

Case Studies

Case Study 1: Neuroprotection in Ischemic Injury

A study involving rats subjected to ischemia-reperfusion injury found that E-8-O-G significantly improved recovery outcomes by reducing neuronal damage and enhancing antioxidant defense mechanisms.

Case Study 2: Breast Cancer Metastasis

In vitro experiments demonstrated that the combination of this compound and paclitaxel not only inhibited cell proliferation but also reduced metastatic potential through gene expression modulation.

作用機序

エモジン-8-グルコシドの作用機序には、複数の分子標的と経路が関与しています。

抗癌活性: アポトーシスと細胞周期停止を誘導することにより、癌細胞の生存率と増殖を阻害します。

抗炎症活性: NF-κBシグナル伝達経路を阻害することにより、炎症性サイトカインの産生を減少させます.

抗酸化活性: フリーラジカルを消去し、抗酸化酵素の活性を高めます.

類似化合物との比較

エモジン-8-グルコシドは、そのグリコシル化構造によってユニークであり、親化合物であるエモジンと比較して、溶解性とバイオアベイラビリティが向上しています。類似の化合物には以下が含まれます。

アロエエモジン: 類似の生物学的活性を示す別のアントラキノン誘導体ですが、水酸化のパターンが異なります。

エモジン-8-グルコシドは、向上した薬物動態特性と幅広い生物学的活性により、様々な分野におけるさらなる研究開発のための有望な候補となっています。

生物活性

Emodin-8-glucoside (E-8-O-G) is a glycosylated derivative of emodin, a naturally occurring anthraquinone, known for its diverse biological activities. This compound has garnered attention in recent years due to its potential therapeutic applications in various fields, including oncology, neuroprotection, and immunomodulation. This article explores the biological activity of E-8-O-G, supported by data tables and relevant research findings.

E-8-O-G is primarily extracted from the plant Reynoutria japonica (Polygonaceae) and other traditional medicinal herbs. It is formed through the glycosylation of emodin, which enhances its solubility and bioavailability while potentially reducing toxicity associated with emodin itself .

1. Anticancer Activity

Recent studies have demonstrated that E-8-O-G exhibits significant anticancer properties. The compound was tested on various cancer cell lines, including SK-N-AS neuroblastoma, T98G human glioblastoma, and C6 mouse glioblastoma cells. The results indicated that E-8-O-G inhibits cell viability and proliferation in a dose-dependent manner.

| Cell Line | IC50 (µM) |

|---|---|

| SK-N-AS Neuroblastoma | 108.7 |

| T98G Human Glioblastoma | 61.24 |

| C6 Mouse Glioblastoma | 52.67 |

The highest activity was observed against C6 mouse glioblastoma cells, suggesting its potential as a natural antitumor agent for nervous system tumors .

2. Neuroprotective Effects

E-8-O-G has been shown to provide neuroprotective effects against cerebral ischemia-reperfusion injury and glutamate-induced neuronal damage. In vivo studies on rats revealed that treatment with E-8-O-G reduced neurological deficits and infarction areas significantly:

- Neurological Deficit Score : Reduced in treated groups.

- Cerebral Infarction Area : Decreased significantly compared to control.

Mechanistically, E-8-O-G enhances superoxide dismutase (SOD) activity and total antioxidative capacity while decreasing malondialdehyde (MDA) levels in brain tissue, indicating its role in oxidative stress reduction .

3. Immunomodulatory Effects

E-8-O-G also exhibits immunomodulatory properties by stimulating cytokine secretion and enhancing macrophage activity. In studies involving RAW264.7 macrophages:

- Increased secretion of tumor necrosis factor α (TNF-α) and interleukin-6 (IL-6).

- Upregulation of Toll-like receptor 2 (TLR-2) mRNA expression.

These findings suggest that E-8-O-G may enhance innate immunity through the activation of the TLR-2/MAPK signaling pathway .

Pharmacokinetics

Pharmacokinetic studies indicate that E-8-O-G can penetrate the blood-brain barrier effectively, allowing it to exert its neuroprotective effects directly within the central nervous system. Furthermore, it has been shown to have favorable absorption characteristics in vivo, making it a promising candidate for therapeutic applications .

Case Studies

- Neuroprotective Study : A study involving male Wistar rats demonstrated that E-8-O-G significantly mitigated neuronal damage induced by ischemia-reperfusion injury. Behavioral tests indicated improved outcomes in treated animals compared to controls .

- Cancer Cell Viability : In vitro assays confirmed the dose-dependent inhibition of cell viability across multiple cancer cell lines, reinforcing the compound's potential as an anticancer agent .

特性

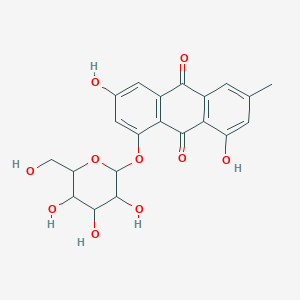

IUPAC Name |

1,6-dihydroxy-3-methyl-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyanthracene-9,10-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O10/c1-7-2-9-14(11(24)3-7)18(27)15-10(16(9)25)4-8(23)5-12(15)30-21-20(29)19(28)17(26)13(6-22)31-21/h2-5,13,17,19-24,26,28-29H,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSWIRQIYASIOBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=C(C=C3OC4C(C(C(C(O4)CO)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60945988 | |

| Record name | 3,8-Dihydroxy-6-methyl-9,10-dioxo-9,10-dihydroanthracen-1-yl hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60945988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

432.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23313-21-5 | |

| Record name | NSC257449 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=257449 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,8-Dihydroxy-6-methyl-9,10-dioxo-9,10-dihydroanthracen-1-yl hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60945988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Emodin-8-glucoside and where is it found?

A1: this compound is an anthraquinone glycoside found in various plants, notably Rumex crispus [] and Polygonum cuspidatum [, ]. It belongs to a class of natural compounds known for their diverse biological activities.

Q2: How does this compound interact with biological targets and what are the downstream effects?

A2: this compound has shown significant binding affinity to various targets:

- Matrix metalloproteinase-13 (MMP-13): Molecular docking studies suggest this compound interacts with the catalytic site of MMP-13, potentially inhibiting its activity. MMP-13 is involved in various diseases like cancer and osteoarthritis, making its inhibition therapeutically relevant [].

- G-quadruplex DNA: This compound demonstrates a high binding affinity for G-quadruplex structures, particularly in the promoter regions of oncogenes like c-KIT and c-MYC [, , ]. This binding stabilizes the G-quadruplex, potentially inhibiting the expression of these oncogenes and offering a possible anticancer mechanism [].

- Carbonic Anhydrase VI (CA VI): Computational studies indicate this compound can bind to the catalytic domain of CA VI, potentially inhibiting its activity. CA VI dysregulation is associated with conditions like obesity and cancer, suggesting a potential therapeutic avenue for this compound [].

Q3: Are there any studies on the anticancer activity of this compound?

A3: While in vitro studies show promising results, further research is needed to confirm its efficacy.

- In vitro anti-proliferative activity: this compound demonstrated significant anti-proliferative effects against Dalton's Lymphoma Ascites (DLA) cells in a dose-dependent manner [].

- Molecular docking with cancer-related proteins: Molecular docking studies revealed that this compound exhibits strong binding affinity to various cancer-related proteins, including AKT-1, NF-kB (p65), Stat-3, Bcl-2, Bcl-xl, and c-FLIP [].

Q4: Are there any known toxicological concerns with this compound?

A4: Currently, specific toxicological data on this compound is limited. Extensive research is needed to understand its safety profile, potential adverse effects, and long-term effects.

Q5: What analytical techniques are used to study this compound?

A5: Various analytical methods have been employed to characterize and quantify this compound:

- High-performance liquid chromatography (HPLC): This technique, often coupled with UV detection or mass spectrometry, allows separation and quantification of this compound in complex mixtures like plant extracts [, , ].

- Ultra-performance liquid chromatography (UPLC): This method offers increased sensitivity and faster analysis compared to traditional HPLC [].

- Spectroscopic methods: Techniques like UV-Vis spectrophotometry are used to confirm the presence and purity of this compound [].

- Molecular Docking: This computational approach helps predict the binding affinity and interactions of this compound with various biological targets [, , ].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。